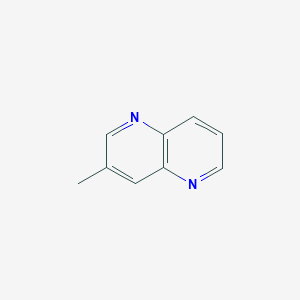

3-甲基-1,5-萘啶

描述

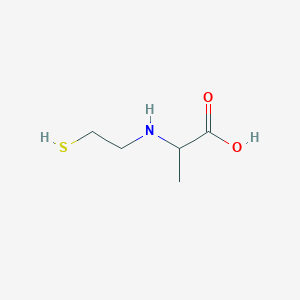

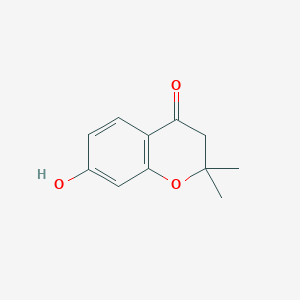

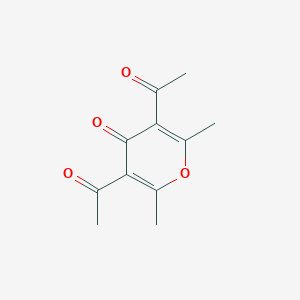

3-Methyl-1,5-naphthyridine is a derivative of the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system that resembles naphthalene with pyridine rings. These compounds are of interest due to their diverse range of applications, including their use in organic semiconductors, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of various 1,5-naphthyridine derivatives has been reported through different methods. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate, yielding products with high phase transition temperatures . Another approach involved the Skraup reaction to produce 3-hydroxy-1,5-naphthyridine derivatives, followed by oxidative cleavage and demethylation to obtain the target compound . Additionally, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs was achieved through chemical modification of pyridine derivatives and condensation reactions .

Molecular Structure Analysis

The molecular structure of 1,5-naphthyridine derivatives has been characterized using various techniques. For example, compounds 1b, 1e, and 1f crystallized in the monoclinic crystal system, and their molecular orbitals were studied using quantum chemical calculations . The crystal structure of a 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid derivative was determined by X-ray crystallography, revealing intermolecular interactions that stabilize the molecular packing .

Chemical Reactions Analysis

1,5-Naphthyridine derivatives participate in various chemical reactions due to their reactive sites. They have been used as intermediates in the synthesis of other complex molecules. For instance, 2-anilino-4,6-dimethylpyridine-3-carbonitrile serves as an intermediate in the synthesis of 5-aminobenzo[b][1,8]-naphthyridines . Additionally, 1,5-naphthyridine has been used as a linker for constructing bridging ligands in coordination chemistry, demonstrating its versatility in forming bidentate and tridentate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-naphthyridine derivatives are influenced by their molecular structure. The synthesized 4,8-substituted 1,5-naphthyridines exhibit high thermal stability and show low optical band gaps, making them suitable for opto-electrical applications such as OLEDs. They emit blue fluorescence in both solution and solid states and have suitable electron affinities and ionization potentials for electron-transport and hole-transport materials . The nonlinear optical properties and electronic absorption spectra of these derivatives have also been studied, indicating their potential in various electronic applications .

科学研究应用

药物化学

1,5-萘啶衍生物,包括3-甲基-1,5-萘啶,在药物化学领域具有重要意义,因为它们中的许多具有多种生物活性 . 例如,它们可用于开发新药和疗法。

合成有机化学

这些化合物在合成有机化学中具有广泛的应用 . 它们可用于构建复杂分子结构的各种合成方案。

反应性研究

1,5-萘啶,包括3-甲基-1,5-萘啶,对亲电试剂或亲核试剂表现出有趣的反应性,例如氧化、还原、交叉偶联反应、侧链修饰或金属络合物的形成 . 这使得它们在研究化学反应和机理方面很有用。

金属配合物的配体

1,5-萘啶可用作形成金属配合物的配体 . 这些配合物在催化、材料科学等领域具有多种应用。

生物活性

稠合的1,5-萘啶,包括3-甲基-1,5-萘啶,呈现出多种生物活性 . 例如,它们可用于开发新药和疗法。

光学应用

一些稠合的1,5-萘啶具有光学应用 . 它们可用于开发用于光电子学和光子学的新材料。

作用机制

安全和危害

While the specific safety and hazards of 3-Methyl-1,5-naphthyridine are not available in the retrieved papers, general safety measures for handling naphthyridines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

1,5-Naphthyridines have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . They are used in the construction of various scaffolds and as ligands for metal complexes formation . Their reactivity and applications have been the focus of research in the last 18 years .

属性

IUPAC Name |

3-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOJEHSELXHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343298 | |

| Record name | 3-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18937-71-8 | |

| Record name | 3-Methyl-1,5-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1,5-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTS5ULM85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)